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Compound of Interest

Compound Name: 2,4-Pentanediol dibenzoate

Cat. No.: B15382434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 2,4-Pentanediol dibenzoate
based on available chemical information. As of October 2025, detailed experimental data,

including specific spectroscopic analyses and biological activity profiles for this compound, are

not readily available in the public domain. The information presented herein is a combination of

data sourced from chemical suppliers, extrapolated knowledge from its constituent parts (2,4-

pentanediol and benzoic acid), and general chemical principles.

Molecular Structure and Properties
2,4-Pentanediol dibenzoate is the diester formed from 2,4-pentanediol and two equivalents of

benzoic acid. The core structure consists of a five-carbon chain with benzoate groups attached

at the second and fourth positions.

Chemical Structure:

The structure of 2,4-Pentanediol dibenzoate can be represented by the following canonical

SMILES string: CC(CC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2[1].

Stereochemistry: The 2,4-pentanediol precursor exists as three stereoisomers: (2R,4R)-(-)-

pentanediol, (2S,4S)-(+)-pentanediol, and the achiral meso-2,4-pentanediol. Consequently, 2,4-
Pentanediol dibenzoate can also exist in these distinct stereoisomeric forms. The specific

stereoisomer should be considered in any experimental design or biological evaluation, as
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stereochemistry can significantly impact molecular properties and biological activity. The

commercially available (2R,4R) stereoisomer has the CAS number 59694-10-9[1].

Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Pentanediol dibenzoate is presented

in Table 1.

Property Value Reference

Molecular Formula C₁₉H₂₀O₄ [1]

Molecular Weight 312.365 g/mol [1]

CAS Number 59694-10-9 ((2R,4R) isomer) [1]

Exact Mass 312.13615911 [1]

XLogP3 5.2 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 8 [1]

Complexity 345 [1]

Synthesis of 2,4-Pentanediol Dibenzoate
While a detailed, peer-reviewed synthesis protocol for 2,4-Pentanediol dibenzoate is not

readily available, a plausible synthetic route is the Mitsunobu reaction between 2,4-pentanediol

and benzoic acid. This reaction allows for the esterification of alcohols under mild conditions

with inversion of stereochemistry at the alcohol carbon, if it is a chiral center.

General Experimental Protocol: Mitsunobu Esterification
The following is a general procedure for the Mitsunobu reaction, which can be adapted for the

synthesis of 2,4-Pentanediol dibenzoate.
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Materials:

2,4-Pentanediol (select desired stereoisomer)

Benzoic acid

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography

Procedure:

To a solution of 2,4-pentanediol (1.0 eq) and benzoic acid (2.2 eq) in anhydrous THF under

an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 eq).

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add DIAD or DEAD (2.2 eq) dropwise to the cooled solution. The reaction is

exothermic and may require cooling to maintain the temperature at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford the desired 2,4-Pentanediol dibenzoate.

Logical Workflow for Synthesis:

2,4-Pentanediol
Benzoic Acid

Triphenylphosphine

Mitsunobu Reaction
(0°C to RT)Anhydrous THF

DIAD or DEAD

Solvent Removal Silica Gel Chromatography 2,4-Pentanediol Dibenzoate

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of 2,4-Pentanediol dibenzoate via the Mitsunobu

reaction.

Spectroscopic Characterization (Theoretical)
Specific spectroscopic data for 2,4-Pentanediol dibenzoate is not available. However, the

expected spectral characteristics can be predicted based on its structure and the known

spectra of similar benzoate esters.

¹H NMR Spectroscopy
The proton NMR spectrum of 2,4-Pentanediol dibenzoate is expected to show signals

corresponding to the pentane backbone and the benzoate groups. The aromatic protons of the

benzoate groups would appear in the downfield region (typically δ 7.2-8.1 ppm). The methine

protons on the pentane backbone (at C2 and C4) would be shifted downfield due to the

deshielding effect of the adjacent ester oxygen, likely appearing in the range of δ 5.0-5.5 ppm.

The methyl protons on the pentane backbone would appear further upfield.
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¹³C NMR Spectroscopy
The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the

ester groups at approximately δ 165-167 ppm. The aromatic carbons would appear in the δ

128-133 ppm region. The carbons of the pentane backbone would be observed in the upfield

region of the spectrum.

Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) for 2,4-Pentanediol dibenzoate would be

expected at m/z = 312. Common fragmentation patterns for benzoate esters include the loss of

the benzoate group (C₆H₅COO•) and cleavage of the ester bond.

Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band characteristic of the C=O

stretch of the ester functional groups, typically appearing in the range of 1720-1740 cm⁻¹. C-O

stretching vibrations of the ester would be observed in the 1250-1300 cm⁻¹ region. The

presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000

cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Biological Activity and Drug Development Potential
As of the date of this document, there is no published research detailing the biological activity,

pharmacological properties, or any involvement in signaling pathways of 2,4-Pentanediol
dibenzoate. The potential for this molecule in drug development is currently unexplored.

Logical Relationship for Potential Drug Discovery Workflow:
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Caption: A generalized workflow for drug discovery and development, which would be

applicable to 2,4-Pentanediol dibenzoate if a biological activity is identified.

Conclusion
2,4-Pentanediol dibenzoate is a structurally defined diester with potential for stereoisomerism.

While its fundamental physicochemical properties can be predicted, a comprehensive

understanding of this molecule is hampered by the lack of publicly available experimental data.

Further research is required to elucidate its spectroscopic characteristics, confirm its synthesis

through detailed protocols, and explore any potential biological activities. For researchers and

professionals in drug development, this molecule represents an unexplored area of chemical

space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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